Orthogonal Dual-Protection Capability vs. Mono-Protected Glycine tert-Butyl Ester (CAS 6456-74-2)
Unlike glycine tert-butyl ester (CAS 6456-74-2) which protects only the carboxyl terminus, Tert-butyl 2-(tert-butylamino)acetate (CAS 916885-51-3) provides simultaneous protection of both the amine (as an N-tert-butyl group) and the carboxyl (as a tert-butyl ester) functionalities . The Boc-like stability of the N-tert-butyl moiety to nucleophiles and bases enables orthogonal deprotection strategies when paired with base-labile groups such as Fmoc, a capability absent in mono-protected analogs [1]. Glycine tert-butyl ester leaves the free amine exposed, precluding its use in sequences requiring orthogonal amine protection without an additional separate protection step .
| Evidence Dimension | Number of protected functional groups / Orthogonal deprotection capability |
|---|---|
| Target Compound Data | 2 protected groups (N-tert-butyl amine + tert-butyl ester); compatible with orthogonal protection schemes |
| Comparator Or Baseline | Glycine tert-butyl ester (CAS 6456-74-2): 1 protected group (tert-butyl ester only); free amine requires separate protection |
| Quantified Difference | 100% increase in protected functionalities; orthogonal deprotection capability present vs. absent |
| Conditions | General synthetic chemistry context; solid-phase peptide synthesis (SPPS) |
Why This Matters
Procurement of the dual-protected compound eliminates the need for an additional amine protection step, reducing synthesis time, minimizing yield loss from extra manipulations, and enabling orthogonal deprotection strategies essential for complex peptide assembly.
- [1] Organic Chemistry Portal. tert-Butyl carbamates (Boc Protection). Orthogonal protection strategies. View Source
